Cas no 898762-15-7 ([2-[(4-methylpiperazin-1-yl)methyl]phenyl]-[4-(trifluoromethyl)phenyl]methanone)
[2-[(4-methylpiperazin-1-yl)methyl]phenyl]-[4-(trifluoromethyl)phenyl]methanone Chemical and Physical Properties
Names and Identifiers
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- [2-[(4-methylpiperazin-1-yl)methyl]phenyl]-[4-(trifluoromethyl)phenyl]methanone
- 2-(4-methylpiperazinomethyl)-4'-trifluoromethylbenzophenone
- CTK5G4427
- AG-H-64358
- KB-163092
- 2-(4-METHYLPIPERAZIN-1-YLMETHYL)-4'-TRIFLUOROMETHYLBENZOPHENONE
- 2-(3',5'-DICHLORO-2'-HYDROXYPHENYL)-4-QUINAZOLINE
- {2-[(4-Methylpiperazin-1-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone
- 898762-15-7
- AKOS016021159
- DTXSID90643889
- MFCD03842834
-
- MDL: MFCD03842834
- Inchi: 1S/C20H21F3N2O/c1-24-10-12-25(13-11-24)14-16-4-2-3-5-18(16)19(26)15-6-8-17(9-7-15)20(21,22)23/h2-9H,10-14H2,1H3
- InChI Key: VVPDYJONODNUES-UHFFFAOYSA-N
- SMILES: FC(C1C=CC(=CC=1)C(C1=CC=CC=C1CN1CCN(C)CC1)=O)(F)F
Computed Properties
- Exact Mass: 362.16100
- Monoisotopic Mass: 362.16059778Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 26
- Rotatable Bond Count: 5
- Complexity: 466
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 23.6Ų
Experimental Properties
- PSA: 23.55000
- LogP: 3.55960
[2-[(4-methylpiperazin-1-yl)methyl]phenyl]-[4-(trifluoromethyl)phenyl]methanone Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
[2-[(4-methylpiperazin-1-yl)methyl]phenyl]-[4-(trifluoromethyl)phenyl]methanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB365510-1 g |
2-(4-Methylpiperazinomethyl)-4'-trifluoromethylbenzophenone, 97%; . |
898762-15-7 | 97% | 1g |
€932.90 | 2023-04-26 | |
| Fluorochem | 205485-1g |
2-(4-methylpiperazinomethyl)-4'-trifluoromethylbenzophenone |
898762-15-7 | 97% | 1g |
£540.00 | 2022-03-01 | |
| Fluorochem | 205485-2g |
2-(4-methylpiperazinomethyl)-4'-trifluoromethylbenzophenone |
898762-15-7 | 97% | 2g |
£1013.00 | 2022-03-01 | |
| Fluorochem | 205485-5g |
2-(4-methylpiperazinomethyl)-4'-trifluoromethylbenzophenone |
898762-15-7 | 97% | 5g |
£2025.00 | 2022-03-01 | |
| abcr | AB365510-1g |
2-(4-Methylpiperazinomethyl)-4'-trifluoromethylbenzophenone, 97%; . |
898762-15-7 | 97% | 1g |
€932.10 | 2025-04-15 | |
| abcr | AB365510-2g |
2-(4-Methylpiperazinomethyl)-4'-trifluoromethylbenzophenone, 97%; . |
898762-15-7 | 97% | 2g |
€1674.30 | 2025-04-15 | |
| abcr | AB365510-2 g |
2-(4-Methylpiperazinomethyl)-4'-trifluoromethylbenzophenone, 97%; . |
898762-15-7 | 97% | 2g |
€1677.00 | 2023-04-26 | |
| A2B Chem LLC | AH89028-1g |
2-(4-METHYLPIPERAZINOMETHYL)-4'-TRIFLUOROMETHYLBENZOPHENONE |
898762-15-7 | 97% | 1g |
$644.00 | 2024-04-19 | |
| A2B Chem LLC | AH89028-2g |
2-(4-METHYLPIPERAZINOMETHYL)-4'-TRIFLUOROMETHYLBENZOPHENONE |
898762-15-7 | 97% | 2g |
$1169.00 | 2024-04-19 | |
| A2B Chem LLC | AH89028-5g |
2-(4-METHYLPIPERAZINOMETHYL)-4'-TRIFLUOROMETHYLBENZOPHENONE |
898762-15-7 | 97% | 5g |
$2291.00 | 2024-04-19 |
[2-[(4-methylpiperazin-1-yl)methyl]phenyl]-[4-(trifluoromethyl)phenyl]methanone Suppliers
[2-[(4-methylpiperazin-1-yl)methyl]phenyl]-[4-(trifluoromethyl)phenyl]methanone Related Literature
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
Additional information on [2-[(4-methylpiperazin-1-yl)methyl]phenyl]-[4-(trifluoromethyl)phenyl]methanone
Comprehensive Overview of [2-[(4-methylpiperazin-1-yl)methyl]phenyl]-[4-(trifluoromethyl)phenyl]methanone (CAS No. 898762-15-7)
[2-[(4-methylpiperazin-1-yl)methyl]phenyl]-[4-(trifluoromethyl)phenyl]methanone, with the CAS number 898762-15-7, is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This compound features a unique molecular structure combining a methylpiperazine moiety with a trifluoromethylphenyl group, making it a subject of interest for its potential applications in drug discovery and material science. Researchers are particularly intrigued by its structural versatility and bioactive properties, which align with current trends in targeted therapy and precision medicine.
In recent years, the demand for trifluoromethyl-containing compounds has surged due to their enhanced metabolic stability and bioavailability. The presence of the trifluoromethyl group in CAS 898762-15-7 contributes to its lipophilicity, a critical factor in drug design. This aligns with the growing focus on small-molecule therapeutics and kinase inhibitors, which dominate modern pharmaceutical research. The compound’s methylpiperazine segment further enhances its binding affinity to biological targets, making it a promising candidate for further exploration.
The synthesis of [2-[(4-methylpiperazin-1-yl)methyl]phenyl]-[4-(trifluoromethyl)phenyl]methanone involves multi-step organic reactions, including amidation and alkylation processes. Its molecular weight and solubility profile have been characterized to facilitate its use in various experimental settings. Given the rise of AI-driven drug discovery, this compound’s structural features are often analyzed using computational chemistry tools to predict its interactions with proteins and enzymes, a hot topic in cheminformatics.
From an industrial perspective, CAS 898762-15-7 is valued for its potential role in developing high-performance materials. The trifluoromethylphenyl group imparts thermal and chemical stability, which is advantageous in coatings and electronic materials. This resonates with the increasing interest in sustainable chemistry and green synthesis, as researchers seek eco-friendly methods to produce such compounds.
Safety and handling of [2-[(4-methylpiperazin-1-yl)methyl]phenyl]-[4-(trifluoromethyl)phenyl]methanone follow standard laboratory protocols. While it is not classified as hazardous, proper personal protective equipment (PPE) is recommended during handling. The compound’s stability under ambient conditions makes it suitable for long-term storage, a practical consideration for laboratories and manufacturers.
In summary, CAS 898762-15-7 represents a compelling example of modern medicinal chemistry innovation. Its dual functionality—combining a methylpiperazine scaffold with a trifluoromethylphenyl unit—positions it at the intersection of drug development and advanced materials. As the scientific community continues to explore its applications, this compound is poised to play a pivotal role in addressing unmet needs in healthcare and technology.
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